(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound that features a unique combination of functional groups, including a chlorinated benzodioxole and a dimethylphenyl group
Preparation Methods
The synthesis of 5-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with disubstituted halomethanes.
Chlorination: The benzodioxole is then chlorinated to introduce the chlorine atom at the desired position.
Condensation Reaction: The chlorinated benzodioxole is then subjected to a condensation reaction with an appropriate aldehyde to form the methylene bridge.
Cyclization: The intermediate product undergoes cyclization with a dimethylphenyl-substituted urea to form the pyrimidinetrione core.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
5-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the methylene bridge or other reducible groups.
Substitution: The chlorinated benzodioxole moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cellular processes. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other benzodioxole derivatives and pyrimidinetrione analogs. Compared to these compounds, 5-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
1,3-Benzodioxole: A simpler benzodioxole derivative without the chlorination and methylene bridge.
Pyrimidinetrione Derivatives: Compounds with variations in the substituents on the pyrimidinetrione core, which can affect their reactivity and biological activity.
Properties
Molecular Formula |
C20H15ClN2O5 |
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Molecular Weight |
398.8 g/mol |
IUPAC Name |
(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H15ClN2O5/c1-10-3-4-13(5-11(10)2)23-19(25)14(18(24)22-20(23)26)6-12-7-16-17(8-15(12)21)28-9-27-16/h3-8H,9H2,1-2H3,(H,22,24,26)/b14-6+ |
InChI Key |
ZFYPTFMLOPEREI-MKMNVTDBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3Cl)OCO4)/C(=O)NC2=O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3Cl)OCO4)C(=O)NC2=O)C |
Origin of Product |
United States |
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